(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Description
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group and a methanone group
Properties
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)10-2-1-7-16(8-10)12(17)9-3-5-15-6-4-9/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUPLNHAXMHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Methanone Group: The methanone group can be attached through acylation reactions using suitable acylating agents.
Industrial Production Methods
Industrial production methods for (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can facilitate its interaction with hydrophobic pockets in the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3-(Methyl)piperidin-1-yl)(piperidin-4-yl)methanone: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
- The presence of the difluoromethyl group in (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Biological Activity
Overview
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a piperidine derivative that has garnered attention for its diverse biological activities. This compound features a difluoromethyl group and a methanone moiety, which contribute to its unique pharmacological properties. Research indicates that this compound interacts with various enzymes and cellular pathways, suggesting potential applications in medicinal chemistry and therapeutic development.
The biological activity of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone primarily involves its interaction with protein kinases, which are essential for regulating cellular processes through phosphorylation. The compound has been shown to influence several signaling pathways, particularly those related to inflammation, cancer, and microbial resistance.
Key Mechanisms:
- Enzyme Interaction : The compound binds to various enzymes, altering their activity and affecting downstream signaling pathways.
- Cell Signaling Modulation : It influences pathways involving protein kinases and phosphatases, indicating a role in cellular communication and response mechanisms.
Biological Activities
Research highlights several notable biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory mediators, potentially useful in treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations show promise in inhibiting cancer cell proliferation through modulation of key signaling pathways.
Pharmacokinetics
While specific pharmacokinetic data for (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is limited, general insights into similar piperidine derivatives suggest:
- Absorption : Likely variable depending on formulation and route of administration.
- Distribution : Potential for good tissue distribution due to lipophilicity imparted by the difluoromethyl group.
- Metabolism : Expected to undergo metabolic transformations, but detailed metabolic pathways remain to be elucidated.
- Excretion : Information on excretion routes is currently lacking.
Case Studies and Research Findings
Several studies have explored the biological effects of piperidine derivatives similar to (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anticancer | Inhibition of tumor cell growth |
Synthetic Routes
The synthesis of (3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
- Introduction of the Difluoromethyl Group : Nucleophilic substitution reactions with difluoromethylating agents.
- Attachment of the Methanone Group : Acylation reactions using appropriate acylating agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
